molecular formula C9H11F2NO3 B15055194 Ethyl 5,5-difluoro-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole-3-carboxylate

Ethyl 5,5-difluoro-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole-3-carboxylate

Cat. No.: B15055194
M. Wt: 219.18 g/mol
InChI Key: LECUKWAZNOOYRO-UHFFFAOYSA-N
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Description

Ethyl 5,5-difluoro-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole-3-carboxylate is a synthetic organic compound with the molecular formula C9H11F2NO3. It is characterized by the presence of a difluoro-substituted cyclopenta[D]isoxazole ring system, which imparts unique chemical properties to the molecule .

Preparation Methods

The synthesis of Ethyl 5,5-difluoro-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole-3-carboxylate involves several steps. One common synthetic route includes the reaction of a suitable cyclopentane derivative with difluoromethyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Mechanism of Action

The mechanism of action of Ethyl 5,5-difluoro-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro groups and the isoxazole ring system play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Ethyl 5,5-difluoro-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole-3-carboxylate can be compared with similar compounds, such as:

Properties

Molecular Formula

C9H11F2NO3

Molecular Weight

219.18 g/mol

IUPAC Name

ethyl 5,5-difluoro-3a,4,6,6a-tetrahydrocyclopenta[d][1,2]oxazole-3-carboxylate

InChI

InChI=1S/C9H11F2NO3/c1-2-14-8(13)7-5-3-9(10,11)4-6(5)15-12-7/h5-6H,2-4H2,1H3

InChI Key

LECUKWAZNOOYRO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC2C1CC(C2)(F)F

Origin of Product

United States

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